1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid
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Overview
Description
1-Benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. The compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a diazaspiro undecane core. This structure imparts unique chemical properties that make it valuable in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 1-benzyl-1,9-diazaspiro[5.5]undecane involves large-scale synthesis using similar reaction conditions as in laboratory settings. the process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen
Properties
CAS No. |
1100748-69-3 |
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Molecular Formula |
C18H25F3N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H24N2.C2HF3O2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16;3-2(4,5)1(6)7/h1-3,6-7,17H,4-5,8-14H2;(H,6,7) |
InChI Key |
LFNDUFCVIQTOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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